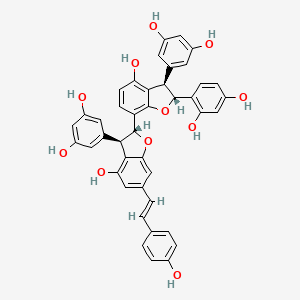

Gnetumontanin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C42H32O11 |

|---|---|

Molecular Weight |

712.7 g/mol |

IUPAC Name |

4-[(2R,3R)-3-(3,5-dihydroxyphenyl)-7-[(2R,3R)-3-(3,5-dihydroxyphenyl)-4-hydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C42H32O11/c43-24-5-3-20(4-6-24)1-2-21-11-34(51)38-35(12-21)52-41(36(38)22-13-26(45)17-27(46)14-22)31-9-10-32(49)39-37(23-15-28(47)18-29(48)16-23)40(53-42(31)39)30-8-7-25(44)19-33(30)50/h1-19,36-37,40-41,43-51H/b2-1+/t36-,37-,40+,41+/m1/s1 |

InChI Key |

RSCPVPKROFWCSQ-NGDBKFESSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=C3[C@H]([C@@H](OC3=C2)C4=C5C(=C(C=C4)O)[C@H]([C@@H](O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=C3C(C(OC3=C2)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Gnetumontanin B: A Technical Guide to its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B, a naturally occurring stilbenoid, has garnered attention for its potent biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its notable inhibitory effects on Tumor Necrosis Factor-alpha (TNF-α). Detailed experimental protocols for its isolation and the assessment of its biological activity are presented, alongside a depiction of its interaction with the TNF-α signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Structure and Properties

This compound is a complex stilbene (B7821643) trimer, a class of polyphenolic compounds known for their diverse pharmacological effects. It is an oligomer formed from two units of oxyresveratrol (B150227) and one unit of resveratrol[1][2][3][4].

Chemical Formula: C₄₂H₃₂O₁₁[5]

Molecular Weight: 712.7 g/mol [5]

CAS Number: 809237-87-4[5]

IUPAC Name: (2S,2'S,3S,3'S)-2'-(2,4-Dihydroxyphenyl)-3,3'-bis(3,5-dihydroxyphenyl)-6-[(E)-2-(4-hydroxyphenyl)vinyl]-2,2',3,3'-tetrahydro-2,7'-bi-1-benzofuran-4,4'-diol[5]

SMILES: C1=CC(=C(C=C1O)O)/C=C/C2=CC(=C3--INVALID-LINK--C4=C(C=C(C=C4)O)O">C@HC5=CC(=CC(=C5)O)O)O [C@H]6--INVALID-LINK--C9=CC(=CC(=C9)O)O[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Melting Point | 209-210 °C | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Boiling Point | 857.5 ± 65.0 °C at 760 mmHg | [5] |

| Flash Point | 472.4 ± 34.3 °C | [5] |

| LogP | 4.71 | [5] |

Biological Activity: Inhibition of TNF-α

This compound has been identified as a potent inhibitor of TNF-α production. TNF-α is a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases, making its inhibitors valuable therapeutic targets.

Quantitative Data

The inhibitory activity of this compound on TNF-α production is summarized in the following table.

| Parameter | Value | Reference |

| IC₅₀ | 1.49 µM | [1][5] |

| Inhibitory Ratio | 58.1% at 10⁻⁵ mol L⁻¹ | [1][4] |

Experimental Protocols

Isolation of this compound from Gnetum montanum

This compound is isolated from the lianas of Gnetum montanum Markgr. f. megalocarpum Markgr[1][2][4]. The general procedure involves the following steps:

-

Extraction: The dried and powdered lianas of Gnetum montanum are extracted with a suitable organic solvent, such as 95% ethanol, at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant material.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure to yield a residue.

-

Chromatographic Separation: The residue is subjected to a series of chromatographic techniques for purification. This multi-step process often includes:

-

Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a mixture of chloroform (B151607) and methanol).

-

Sephadex LH-20 Column Chromatography: Fractions of interest are further purified on a Sephadex LH-20 column, which separates compounds based on their molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved using preparative HPLC on a C18 reversed-phase column to yield pure this compound.

-

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS)[1][4].

TNF-α Inhibition Assay

The inhibitory effect of this compound on TNF-α production is typically evaluated using a lipopolysaccharide (LPS)-stimulated macrophage cell line, such as murine RAW 264.7 cells.

-

Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Treatment: The cells are seeded in culture plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

-

Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce the production of TNF-α. A control group without LPS stimulation and a vehicle control group are also included.

-

Quantification of TNF-α: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated by comparing the TNF-α levels in the this compound-treated groups to the LPS-stimulated control group. The IC₅₀ value, the concentration of this compound that causes 50% inhibition of TNF-α production, is then determined from the dose-response curve.

Signaling Pathway

This compound exerts its anti-inflammatory effect by inhibiting the production of TNF-α. The following diagram illustrates the simplified signaling pathway of TNF-α and the proposed point of intervention for this compound.

Caption: Simplified LPS-induced TNF-α production pathway and the inhibitory action of this compound.

Conclusion

This compound is a promising natural product with a well-defined chemical structure and potent anti-inflammatory properties, primarily through the inhibition of TNF-α production. The detailed information on its chemical characteristics, biological activity, and associated experimental protocols provided in this guide serves as a foundational resource for further research and development. Future studies could focus on elucidating the precise molecular mechanisms of its TNF-α inhibitory activity, exploring its therapeutic potential in preclinical models of inflammatory diseases, and optimizing its structure for enhanced efficacy and drug-like properties.

References

- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | CAS:809237-87-4 | Manufacturer ChemFaces [chemfaces.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS#:809237-87-4 | Chemsrc [chemsrc.com]

Gnetumontanin B: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetumontanin B, a complex stilbene (B7821643) trimer, has emerged as a compound of significant interest within the scientific community. First isolated from Gnetum montanum f. megalocarpum, this natural product has demonstrated potent anti-inflammatory and pro-apoptotic activities. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, detailed experimental protocols for its isolation and characterization, and an in-depth analysis of its biological activities and associated signaling pathways. Quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized through detailed diagrams.

Discovery and Natural Sources

This compound was first discovered as a new stilbenoid from the lianas of Gnetum montanum Markgr. f. megalocarpum Markgr.[1][2]. Structurally, it is a stilbene trimer formed by the oligomerization of two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit[1][2]. To date, its primary documented natural source is the lianas of Gnetum montanum, a plant used in traditional Chinese folk medicine for the treatment of bronchitis and arthritis[1]. Further research has also identified this compound as a constituent of extracts from the stems and rhizomes of Gnetum montanum[1].

Table 1: Natural Sources of this compound

| Plant Species | Part of Plant | Geographical Distribution | Reference |

| Gnetum montanum f. megalocarpum | Lianas | Southern regions of China | [1] |

| Gnetum montanum | Stems and Rhizomes | Southern China and Southeast Asia | [1] |

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive spectroscopic analysis, particularly 2D NMR techniques[1][2].

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₃₂O₁₁ | [1] |

| Appearance | Yellowish amorphous powder | [2] |

Table 3: ¹H and ¹³C NMR Spectroscopic Data for this compound (in acetone-d₆)

| Position | ¹³C (δ in ppm) | ¹H (δ in ppm, J in Hz) |

| Ring A | ||

| 1a | 126.1 | |

| 2a | 110.9 | 7.01 (d, 1.8) |

| 3a | 159.7 | |

| 4a | 102.3 | 6.25 (d, 2.2) |

| 5a | 161.4 | |

| 6a | 107.9 | 6.51 (d, 2.2) |

| 7a | 91.5 | 5.41 (d, 8.6) |

| 8a | 58.1 | 4.48 (d, 8.6) |

| Ring B | ||

| 1b | 133.0 | |

| 2b | 111.6 | 7.14 (d, 1.1) |

| 3b | 159.5 | |

| 4b | 105.6 | 6.51 (d, 2.2) |

| 5b | 160.0 | |

| 6b | 107.9 | 6.69 (br s) |

| Ring C | ||

| 1c | 131.8 | |

| 2c, 6c | 128.9 | 7.33 (d, 8.6) |

| 3c, 5c | 116.0 | 6.81 (d, 8.6) |

| 4c | 158.4 | |

| Vinyl Group | ||

| 7b | 129.5 | 7.00 (d, 16.3) |

| 8b | 127.5 | 6.88 (d, 16.3) |

| Other | ||

| 9a | 145.8 | |

| 10a | 107.9 | 6.81 (br s) |

| 11a | 159.4 | |

| 12a | 102.3 | 6.25 (d, 2.2) |

| 13a | 161.4 | |

| 14a | 110.9 | 7.02 (d, 2.0) |

Note: The complete assignment of all signals was based on 2D NMR techniques as reported in the discovery paper. The table is constructed based on data from the original publication.

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is based on the methods described in the discovery of this compound from Gnetum montanum f. megalocarpum[1].

1. Plant Material Preparation:

-

The dried and pulverized lianas (10 kg) of G. montanum f. megalocarpum are used as the starting material.

2. Extraction:

-

The powdered plant material is extracted with 95% ethanol (B145695) (4 x 20 L) under reflux.

-

The solvent is removed under vacuum to yield a crude residue (874 g).

-

The residue is then successively extracted with chloroform (B151607) (CHCl₃; 3 x 2 L), ethyl acetate (B1210297) (EtOAc; 4 x 2 L), acetone (B3395972) (Me₂CO; 3 x 2 L), and ethanol (EtOH; 3 x 2 L).

3. Chromatographic Purification:

-

The acetone extract is subjected to silica (B1680970) gel column chromatography (100-200 mesh) using a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient might involve mixtures of cyclohexane (B81311) and ethyl acetate.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions containing this compound are pooled and further purified using Medium Pressure Liquid Chromatography (MPLC) with a reversed-phase column (e.g., C18) and a mobile phase of methanol-water.

-

Final purification to obtain pure this compound may require repeated chromatographic steps.

Biological Activity Assays

This protocol is a general representation of an assay to measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in macrophages.

1. Cell Culture:

-

Murine peritoneal macrophages or a macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

-

Cells are seeded in 96-well plates and allowed to adhere.

2. Treatment:

-

Cells are pre-treated with various concentrations of purified this compound for 1 hour.

-

Lipopolysaccharide (LPS) is added to stimulate TNF-α production.

3. Incubation:

-

The cells are incubated for a specified period (e.g., 4-6 hours) to allow for TNF-α secretion.

4. Quantification of TNF-α:

-

The cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

5. Data Analysis:

-

The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control.

-

The IC₅₀ value (the concentration of this compound that inhibits 50% of TNF-α production) is determined from the dose-response curve.

This protocol describes the investigation of this compound's effect on key proteins in the AKT signaling pathway in cancer cells (e.g., SW480 human colon cancer cells).

1. Cell Culture and Treatment:

-

SW480 cells are cultured to 70-80% confluency.

-

Cells are treated with this compound at various concentrations for a specified time (e.g., 72 hours).

2. Protein Extraction:

-

After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

-

The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.

3. Protein Quantification:

-

The protein concentration of each lysate is determined using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

-

Equal amounts of protein (e.g., 50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene fluoride (B91410) (PVDF) membrane.

5. Immunoblotting:

-

The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-GSK-3β, p-PDK1, p-c-Raf, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control like GAPDH).

-

The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified using densitometry software, and the expression levels of the target proteins are normalized to the loading control.

Biological Activities and Signaling Pathways

This compound exhibits significant biological activities, primarily anti-inflammatory and pro-apoptotic effects.

Table 4: Quantitative Biological Activity of this compound

| Biological Activity | Assay | Cell Line/System | Result | Reference |

| Anti-inflammatory | TNF-α production inhibition | Murine peritoneal macrophages | IC₅₀ = 1.49 x 10⁻⁶ mol L⁻¹ | [1][2] |

| Pro-apoptotic | MTS assay (on GME*) | SW480 human colon cancer cells | IC₅₀ = 50.77 µg/mL (72h) | [1] |

*GME: Gnetum montanum extract containing this compound.

Anti-inflammatory Activity: Inhibition of TNF-α

This compound has been shown to be a potent inhibitor of TNF-α production[1][2]. TNF-α is a pro-inflammatory cytokine that plays a central role in inflammatory responses. Its overproduction is implicated in various inflammatory diseases. The binding of a ligand, such as LPS, to its receptor (e.g., TLR4) on macrophages triggers intracellular signaling cascades, including the MAPK and NF-κB pathways, which lead to the transcription and translation of the TNF-α gene. This compound likely interferes with one or more steps in this pathway, leading to a reduction in TNF-α secretion.

Pro-apoptotic Activity: Modulation of the AKT Signaling Pathway

An extract of Gnetum montanum containing this compound has been demonstrated to induce apoptosis in SW480 human colon cancer cells by inhibiting the AKT signaling pathway[1]. The AKT pathway is a crucial regulator of cell survival, proliferation, and apoptosis. The extract was found to down-regulate the expression of phosphorylated (activated) forms of key upstream kinases (PDK1 and c-Raf) and AKT itself, as well as a downstream target (GSK-3β). This inhibition of the pro-survival AKT pathway leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio ultimately triggers the activation of the caspase cascade, evidenced by increased levels of cleaved caspase-3 and cleaved PARP, culminating in apoptosis[1].

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-inflammatory and pro-apoptotic properties. Its discovery and initial characterization have laid the groundwork for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets of this compound within the TNF-α and AKT signaling pathways. More extensive studies using the purified compound are necessary to fully characterize its pharmacological profile, including its efficacy in various disease models and its pharmacokinetic and toxicological properties. The development of efficient synthetic routes to this compound and its analogs could also pave the way for the creation of novel therapeutic agents for the treatment of inflammatory diseases and cancer.

References

Gnetumontanin B: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gnetumontanin B, a naturally occurring stilbenoid, with a focus on its physicochemical properties, biological activity, and the methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Core Physicochemical Data

This compound is a stilbene (B7821643) trimer, a class of polyphenolic compounds known for their diverse biological activities. The fundamental physicochemical properties of this compound are summarized below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 809237-87-4 | [1][2][3] |

| Molecular Formula | C₄₂H₃₂O₁₁ | [2] |

| Molecular Weight | 712.70 g/mol | [2][4] |

| Appearance | Powder | [1] |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |

| Source | Isolated from the lianas of Gnetum montanum f. megalocarpum | [1][4][5] |

Biological Activity: Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

This compound has demonstrated potent anti-inflammatory activity through the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in a range of inflammatory diseases.

Initial studies revealed that this compound can significantly inhibit the production of TNF-α. At a concentration of 10⁻⁵ mol/L, it exhibited an inhibitory ratio of 58.1% (P < 0.05). The half-maximal inhibitory concentration (IC₅₀) for this activity was determined to be 1.49 x 10⁻⁶ mol/L, highlighting its potential as a lead compound for the development of novel anti-inflammatory agents.[1][3][5]

Proposed Signaling Pathway

The inhibitory action of this compound on TNF-α production likely involves the modulation of intracellular signaling cascades. While the precise mechanism for this compound is still under investigation, the inhibition of TNF-α by other natural stilbenoids often involves the downregulation of the NF-κB and MAPK signaling pathways. A proposed general pathway is illustrated below.

Caption: Proposed mechanism of this compound in inhibiting TNF-α production.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on methods for isolating stilbenoids from Gnetum species.

Caption: General workflow for the isolation and purification of this compound.

TNF-α Inhibition Assay (Representative Protocol)

This protocol describes a common method for assessing the inhibition of TNF-α production in vitro.

-

Cell Culture:

-

Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

-

Cell Treatment:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then pre-treated with various concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1 hour.

-

-

Stimulation:

-

Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce TNF-α production and incubated for 24 hours.

-

-

Quantification of TNF-α:

-

The cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control group.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Conclusion

This compound is a promising natural product with significant anti-inflammatory properties, primarily through the inhibition of TNF-α. Its well-defined chemical structure and potent biological activity make it a compelling candidate for further investigation in the development of novel therapeutics for inflammatory conditions. The experimental protocols outlined in this guide provide a foundation for researchers to explore the pharmacological potential of this and other related stilbenoids.

References

- 1. Four new stilbenoids from the lianas of Gnetum montanum f. megalocarpum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Gnetumontanin B literature review

An In-depth Technical Guide to Gnetumontanin B

Introduction

This compound is a naturally occurring stilbenoid, a class of phenolic compounds known for their diverse biological activities. It is a trimer oligomerized from two oxyresveratrol (B150227) units and one resveratrol (B1683913) unit. This compound has been isolated from the lianas of plants belonging to the Gnetum genus, specifically Gnetum montanum and Gnetum cleistostachyum. Due to its potential therapeutic properties, including anti-inflammatory and antitumor effects, this compound is a subject of growing interest within the scientific and drug development communities. This guide provides a comprehensive review of the existing literature on this compound, focusing on its biological activities, mechanisms of action, and the experimental methodologies used to elucidate these properties.

Biological Activities and Mechanism of Action

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research has shown that it can potently inhibit the production of tumor necrosis factor-alpha (TNF-α)[1]. TNF-α is a pro-inflammatory cytokine implicated in a wide range of inflammatory diseases, making its inhibition a key target for therapeutic intervention. The strong inhibitory effect of this compound on TNF-α suggests its potential as a lead compound for the development of novel anti-inflammatory agents.

Antitumor Activity

While direct studies on the antitumor activity of isolated this compound are limited, research on extracts from Gnetum montanum (GME), where this compound is a known constituent, provides significant insights. An extract of Gnetum montanum has been shown to induce apoptosis in SW480 human colon cancer cells by inhibiting the activation of the AKT signaling pathway[2]. This pathway is crucial for cell survival, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers[2].

The study on GME revealed that the extract's antitumor effects are mediated through the downregulation of key proteins in the AKT pathway, including P-AKT, P-GSK-3β, P-PDK1, and P-c-Raf. Furthermore, it was observed to modulate the expression of apoptosis-related proteins, specifically downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, as well as increasing the levels of cleaved caspase-3 and cleaved PARP[2].

Quantitative Data Summary

The following table summarizes the quantitative data on the biological activity of this compound as reported in the literature.

| Compound | Biological Activity | Assay | IC50 | Reference |

| This compound | Inhibition of TNF-α | TNF-α production in murine peritoneal macrophages | 1.49 x 10⁻⁶ mol L⁻¹ | [1] |

Signaling Pathways

The antitumor activity of Gnetum montanum extract, which contains this compound, has been linked to the modulation of the AKT signaling pathway in human colon cancer cells[2]. The extract exerts its pro-apoptotic effects by inhibiting key upstream kinases and activating downstream executioner proteins.

Caption: Proposed mechanism of Gnetum montanum extract on the AKT signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments performed in the study of Gnetum montanum extract (GME) containing this compound[2].

Preparation of Plant Extract

-

Collection and Identification: The stems and rhizomes of G. montanum were collected and identified by a professional botanist.

-

Grinding and Soaking: 1 kg of dried plant material was ground into a fine powder and soaked in 15 L of 95% ethanol.

-

Extraction: The mixture was agitated on a rotary shaker at 120 rpm for 24 hours. This extraction process was repeated three times.

-

Filtration and Concentration: The filtrates from the three extractions were combined and concentrated under reduced pressure.

-

Lyophilization and Storage: The concentrated extract was freeze-dried and stored at -20 °C until further use. The extraction yield was noted to be 20%.

Cell Culture

Human colon cancer SW480 cells and normal human colonic epithelial NCM460 cells were used. The cells were cultured in L-15 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37 °C in a humidified atmosphere with 5% CO₂.

MTS Assay for Cell Viability

-

Seeding: SW480 and NCM460 cells were seeded in 96-well plates at a density of 3 × 10³ cells/well and allowed to adhere overnight.

-

Treatment: Cells were treated with GME at concentrations ranging from 10 to 120 µg/mL for 24, 48, and 72 hours. 0.1% DMSO served as the negative control.

-

MTS Addition: At the end of the treatment periods, 20 µL of MTS solution was added to each well.

-

Incubation and Measurement: The plates were incubated at 37 °C for 2 hours, and the absorbance was measured to determine cell viability.

Colony-Forming Assay

-

Seeding: SW480 cells were seeded in a six-well plate at a density of 400 cells per well.

-

Treatment: After 24 hours, the cells were treated with various concentrations of GME (10, 20, 40, 80, and 120 µg/mL) or 0.1% DMSO.

-

Medium Replacement: The medium containing the respective treatments was replaced every 4 days.

-

Fixation and Staining: Once colonies were formed, they were fixed with 4.0% paraformaldehyde and stained with crystal violet.

-

Analysis: The plates were photographed and scanned to determine colony formation.

Wound Healing Assay

-

Cell Monolayer and Wound Creation: SW480 cells were grown to full confluence in 6-well plates. A scratch (wound) was created in the monolayer using a 200 µL micropipette tip.

-

Treatment: Cell debris was washed away, and fresh medium containing GME at concentrations of 40 and 80 µg/mL was added.

-

Incubation and Imaging: The cells were incubated at 37 °C with 5% CO₂. Images were captured at 0, 24, and 48 hours.

-

Analysis: The area of cell migration was measured and analyzed using ImageJ software. The experiment was performed in triplicate.

Western Blotting

Western blotting was used to analyze the protein expression levels of key components of the AKT signaling pathway and apoptosis-related proteins, including P-AKT, P-GSK-3β, P-PDK1, P-c-Raf, caspase-3, cleaved caspase-3, PARP, cleaved PARP, Bcl-2, and Bax, to elucidate the mechanism of GME-induced apoptosis.

Conclusion

This compound is a promising stilbenoid with demonstrated anti-inflammatory and potential antitumor activities. Its ability to inhibit TNF-α and its presence in Gnetum montanum extracts that modulate the critical AKT signaling pathway highlight its therapeutic potential. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate the pharmacological properties of this compound. Future studies should focus on the isolation of this compound in larger quantities to conduct more extensive in vitro and in vivo studies to fully characterize its mechanism of action and evaluate its potential as a drug candidate for inflammatory diseases and cancer.

References

Gnetumontanin B mechanism of action in cancer cells

An In-depth Technical Guide on the Core Mechanism of Action of Gnetumontanin B and Related Stilbenoids in Cancer Cells

Introduction

This compound is a stilbenoid, a class of naturally occurring phenolic compounds, found in plants of the Gnetum genus, such as Gnetum montanum and Gnetum gnemon (melinjo).[1][2][3] These compounds, which include resveratrol (B1683913) and its derivatives like Gnetin C (a resveratrol dimer), have garnered significant attention from the scientific community for their broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and potent anti-cancer properties.[3][4][5] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound and related compounds exert their anti-neoplastic effects on cancer cells, focusing on the core signaling pathways, induction of apoptosis, and cell cycle arrest. The information is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanisms of Anti-Cancer Action

The anti-tumor activity of this compound and associated stilbenoids is multifaceted, targeting several key cellular processes that are typically dysregulated in cancer. The primary mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical pro-survival signaling cascades.

Induction of Apoptosis

A primary mechanism of action is the induction of apoptosis in cancer cells.[6][7] This is achieved by modulating the expression of key regulatory proteins in the apoptotic pathway.

-

Modulation of Bcl-2 Family Proteins: Treatment with extracts containing these stilbenoids leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[1][2] This shift in the Bax/Bcl-2 ratio is a critical event that increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the caspase cascade.

-

Activation of Caspases: The compounds have been shown to activate effector caspases, such as caspase-3 and caspase-7.[5][6][7] Activation of caspase-3 is evident through the increased expression of its cleaved (active) form.[1][2] Activated caspase-3 then cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][2] Studies have demonstrated that Gnetin C can trigger both early and late-stage apoptosis through these caspase-3/7-dependent mechanisms.[5][6][7]

Cell Cycle Arrest at G2/M Phase

This compound and related extracts effectively halt the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G2/M transition point.[1][8][9]

-

Increased G2/M Population: Flow cytometry analysis of cancer cells treated with Gnetum montanum extract (GME) shows a significant increase in the percentage of cells in the G2/M phase.[1][2] For instance, treatment of SW480 colon cancer cells with 120 µg/mL of GME increased the G2/M phase population from 25.76% to 34.93%.[1][2]

-

Downregulation of Key Regulators: This arrest is associated with the downregulation of critical proteins that govern the G2/M checkpoint, such as cyclin-dependent kinase 1 (CDK1, also known as p34cdc2) and its regulatory partner, Cyclin B1.[8][9][10] The inhibition of the CDK1/Cyclin B1 complex prevents cells from entering mitosis, thereby stopping their proliferation.[10]

Inhibition of Pro-Survival Signaling Pathways

These stilbenoids exert significant inhibitory effects on key signaling pathways that are often hyperactivated in cancer, promoting cell survival, proliferation, and resistance to therapy.[5]

-

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is a central regulator of cell survival and proliferation.[1] Extracts from Gnetum montanum have been shown to significantly down-regulate the phosphorylated (active) forms of several key proteins in this pathway, including Akt, PDK1, and GSK-3β.[1][2] By inhibiting the activation of Akt, this compound effectively shuts down downstream signals that suppress apoptosis and promote cell growth.[1][3]

-

MAPK/ERK Pathway: The MAPK/ERK pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell growth and division.[11] Gnetin C has been shown to inhibit the ERK1/2 pathway in leukemia cell lines.[4] Furthermore, network pharmacology and molecular docking studies have identified MAPK3 as a key hub target for Gnetum-derived compounds.[12]

-

Other Targeted Pathways: In prostate cancer, Gnetin C has been found to specifically downregulate metastasis-associated protein 1 (MTA1) and the ETS-proto-oncogene 2 (ETS2), which are involved in tumor aggressiveness and metastasis.[3][5]

Quantitative Data on Anti-Cancer Activity

The cytotoxic and anti-proliferative effects of this compound and related extracts have been quantified across various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Compound/Extract | Cell Line | Cancer Type | Incubation Time | IC50 Value | Citation |

|---|---|---|---|---|---|

| Gnetum montanum Extract (GME) | SW480 | Colon Cancer | 24 h | 126.50 µg/mL | [1][2] |

| 48 h | 78.25 µg/mL | [1][2] | |||

| 72 h | 50.77 µg/mL | [1][2] | |||

| Gnetin C | HL60 | Human Leukemia | - | 13 µM | [4] |

| Gymnema montanum Extract (GLEt) | HL-60 | Human Leukemia | 24 h | ~20 µg/mL |[13] |

Table 2: Effect on Cell Cycle Distribution and Apoptosis in SW480 Colon Cancer Cells

| Treatment | Parameter | Result | Citation |

|---|---|---|---|

| 120 µg/mL GME | Apoptotic Cells | Increase from 20.81% to 61.53% (p < 0.01) | [1][2] |

| 120 µg/mL GME | G2/M Phase Cells | Increase from 25.76% to 34.93% |[1][2] |

Visualization of Mechanisms and Workflows

Signaling Pathway Diagrams

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Caption: Induction of apoptosis via the intrinsic pathway.

Experimental Workflow Diagrams

Caption: General experimental workflow for Western Blotting analysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound and related compounds.

Cell Viability and Cytotoxicity Assay (MTS Assay)

-

Objective: To determine the concentration-dependent effect of a compound on cell viability and calculate the IC50 value.

-

Protocol:

-

Cell Seeding: Cancer cells (e.g., SW480) and normal control cells (e.g., NCM460) are seeded in 96-well plates at a density of approximately 3 x 10³ cells/well and allowed to adhere overnight.[1]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 0-120 µg/mL of Gnetum montanum extract).[1][2] A vehicle control (e.g., 0.1% DMSO) is also included.[1]

-

Incubation: Cells are incubated for specified time points (e.g., 24, 48, and 72 hours).[1][2]

-

MTS Reagent Addition: At the end of the incubation period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[1]

-

Final Incubation: The plates are incubated for an additional 2 hours at 37°C.[1]

-

Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of the compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol:

-

Treatment: Cells are treated with the desired concentrations of the compound for a specified duration (e.g., 48 or 72 hours).[1]

-

Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.

-

Fixation: The cell pellet is resuspended and fixed in ice-cold 70% ethanol (B145695) while vortexing gently. Cells are then stored at -20°C overnight.

-

Staining: The fixed cells are centrifuged, washed with PBS, and then resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using cell cycle analysis software.[1]

-

Western Blotting Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling, apoptosis, and cell cycle regulation.[14]

-

Protocol:

-

Protein Extraction: Following treatment with the compound for a set time (e.g., 72 hours), total protein is extracted from the cells using a lysis buffer.[1]

-

Quantification: The total protein concentration is determined using a BCA (Bicinchoninic Acid) Protein Assay Kit.[1]

-

Electrophoresis: An equal amount of protein (e.g., 50 µg) from each sample is separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1]

-

Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[1]

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-P-AKT, anti-Bcl-2, anti-cleaved caspase-3) at a recommended dilution (e.g., 1:1000).[1]

-

Washing and Secondary Antibody: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

-

Protocol:

-

Cell Implantation: One million SW480-luc (luciferase-expressing) cells are injected subcutaneously into the flank of nude mice.[1]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~60 mm³).[1]

-

Grouping and Treatment: Mice are randomly assigned to different groups: a model/control group, a positive control group (e.g., 5-FU), and treatment groups receiving different doses of the compound (e.g., 28 mg/kg/day and 56 mg/kg/day of GME) via oral administration.[1]

-

Monitoring: Tumor volume and mouse body weight are measured regularly throughout the experiment. Tumor growth can also be monitored via in vivo bioluminescence imaging.[1]

-

Endpoint Analysis: At the end of the study, mice are euthanized, and the tumors are excised and weighed.[1][2] Further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31), can be performed on the tumor tissue.[6]

-

Conclusion

This compound and related stilbenoids found in Gnetum species represent a promising class of natural compounds for cancer therapy. Their mechanism of action is comprehensive, involving the simultaneous targeting of multiple critical cellular processes. By inducing apoptosis through the intrinsic caspase pathway, causing G2/M cell cycle arrest via inhibition of the CDK1/Cyclin B1 complex, and suppressing major pro-survival signaling cascades like the PI3K/Akt and MAPK/ERK pathways, these compounds effectively inhibit cancer cell proliferation and survival. The potent and selective cytotoxicity against cancer cells, combined with efficacy in preclinical in vivo models, underscores their potential for development as novel anti-cancer agents.[1][2][6] Further investigation into their pharmacokinetics, bioavailability, and specific molecular interactions will be crucial for their translation into clinical applications.

References

- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antitumor activity of melinjo (Gnetum gnemon L.) seed extract in human and murine tumor models in vitro and in a colon-26 tumor-bearing mouse model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro cytotoxicity of Gymnema montanum in human leukaemia HL‐60 cells; induction of apoptosis by mitochondrial membrane potential collapse - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immunoblotting in Detection of Tumor-Associated Antigens in Esophageal Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Gnetumontanin B: A Stilbene Trimer with Potent Anti-inflammatory Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gnetumontanin B, a complex stilbene (B7821643) trimer isolated from plants of the Gnetum genus, has emerged as a molecule of significant interest in the scientific community. This technical guide provides a comprehensive overview of this compound, focusing on its classification as a stilbene trimer, its potent biological activities, and the methodologies employed for its study. Detailed experimental protocols for its isolation are presented, alongside a summary of its known quantitative biological data. Furthermore, this guide explores its potential mechanism of action by illustrating the signaling pathways modulated by extracts containing this compound. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of novel natural products.

Introduction

Stilbenoids are a class of naturally occurring phenolic compounds that have garnered considerable attention for their diverse and potent biological activities. Among these, resveratrol (B1683913), a stilbene monomer, is widely recognized for its antioxidant and cardioprotective effects. However, the oligomeric forms of stilbenes, such as dimers, trimers, and tetramers, often exhibit enhanced or novel bioactivities. This compound is a prime example of a stilbene trimer, a complex molecule formed from the oligomerization of resveratrol and oxyresveratrol (B150227) units. First isolated from the lianas of Gnetum montanum, this compound has demonstrated significant therapeutic potential, particularly as a potent inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). This guide delves into the technical details of this compound, providing a foundation for further research and development.

Chemical Structure and Classification

This compound is classified as a stilbene trimer, signifying that it is composed of three interconnected stilbene units. Its molecular formula is C42H32O11. The intricate three-dimensional structure of this compound is a result of the oxidative coupling of two oxyresveratrol units and one resveratrol unit. This complex arrangement of aromatic rings and hydroxyl groups is crucial for its biological activity.

Biological Activity and Quantitative Data

The most well-documented biological activity of this compound is its potent anti-inflammatory effect, specifically through the inhibition of TNF-α. This cytokine is a key mediator of inflammation and is implicated in a wide range of inflammatory diseases. The inhibitory activity of this compound against TNF-α has been quantified, providing a benchmark for its potential therapeutic efficacy.

| Biological Target | Assay Type | Reported Value | Source |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition Assay | IC50: 1.49 x 10⁻⁶ mol L⁻¹ | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a substance that is required for 50% inhibition in vitro.

Experimental Protocols

Isolation of this compound from Gnetum montanum

The following protocol outlines a general method for the extraction and isolation of stilbenoids, including this compound, from the lianas of Gnetum montanum. It is important to note that specific purification steps for this compound may require further optimization based on the initial extract's complexity.

4.1.1. Plant Material and Extraction

-

Collection and Preparation: The lianas of Gnetum montanum are collected, air-dried, and pulverized into a fine powder.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with an organic solvent, typically 95% ethanol, at room temperature with agitation. The extraction process is repeated multiple times to ensure the complete recovery of secondary metabolites.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

4.1.2. Chromatographic Purification

-

Initial Fractionation: The crude extract is subjected to preliminary fractionation using column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., a mixture of n-hexane, ethyl acetate, and methanol) is employed to separate the components based on their polarity.

-

Further Purification: Fractions containing stilbenoids, as identified by thin-layer chromatography (TLC) and specific staining reagents, are pooled and subjected to further purification. This typically involves repeated column chromatography on silica gel, Sephadex LH-20, or preparative high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase.

-

Isolation of this compound: The fractions are monitored by analytical HPLC, and those containing pure this compound are collected and combined. The final purified compound is typically obtained after the removal of the solvent and is characterized by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.

TNF-α Inhibition Assay

The following is a generalized protocol for assessing the TNF-α inhibitory activity of a compound like this compound. Specific cell lines, reagents, and concentrations may vary depending on the laboratory and the specific research question.

-

Cell Culture: A suitable cell line that produces TNF-α upon stimulation, such as murine macrophage-like RAW 264.7 cells, is cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Stimulation: The cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specific period. Following pre-treatment, the cells are stimulated with a TNF-α-inducing agent, such as lipopolysaccharide (LPS), to trigger the production and secretion of TNF-α.

-

Quantification of TNF-α: The concentration of TNF-α in the cell culture supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the untreated (vehicle) control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Synthesis of this compound

To date, a specific and detailed total synthesis or biomimetic synthesis protocol for this compound has not been extensively reported in the literature. However, the synthesis of stilbene trimers can be approached through several established synthetic strategies for stilbenoid compounds. These methods typically involve palladium-catalyzed cross-coupling reactions such as the Heck, Suzuki, Stille, and Negishi reactions to form the core stilbene backbones. The Wittig reaction is another commonly employed method for the formation of the characteristic double bond of the stilbene structure. The construction of the complex trimeric structure of this compound would likely involve a multi-step process, potentially utilizing biomimetic oxidative coupling of the resveratrol and oxyresveratrol monomeric precursors.

Mechanism of Action: Insights into Signaling Pathways

While the direct molecular targets of this compound are still under investigation, studies on extracts from Gnetum montanum provide valuable insights into the potential signaling pathways modulated by its constituents. Research has shown that a Gnetum montanum extract can induce apoptosis in human colon cancer cells by inhibiting the activation of the AKT signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and metabolism.

The extract was found to down-regulate the protein expression of key components of this pathway, including phosphorylated AKT (P-AKT), phosphorylated glycogen (B147801) synthase kinase-3β (P-GSK-3β), phosphorylated phosphoinositide-dependent kinase-1 (P-PDK1), and phosphorylated c-Raf (P-c-Raf).[2] Although this activity has been demonstrated for the whole extract, it is plausible that this compound, as a significant component, contributes to this effect. Further research is required to confirm the direct action of isolated this compound on this pathway.

Below is a diagram illustrating the putative inhibitory effect of a Gnetum montanum extract on the AKT signaling pathway.

Caption: Putative inhibition of the AKT signaling pathway by Gnetum montanum extract.

Conclusion and Future Directions

This compound stands out as a promising stilbene trimer with potent anti-inflammatory properties. Its demonstrated ability to inhibit TNF-α at low micromolar concentrations highlights its potential for the development of novel therapeutics for inflammatory disorders. While the current body of research provides a solid foundation, further investigations are warranted.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound to fully understand its mechanism of action.

-

Confirming the direct effects of isolated this compound on the AKT signaling pathway and exploring its impact on other relevant cellular pathways.

-

Developing and optimizing a total synthesis of this compound to ensure a reliable and scalable supply for preclinical and clinical studies.

-

Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of inflammatory diseases.

The continued exploration of this compound holds significant promise for the discovery of new and effective treatments for a range of human diseases. This technical guide serves as a valuable resource to facilitate and inspire these future research endeavors.

References

Gnetumontanin B: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Gnetumontanin B is a naturally occurring stilbenoid trimer isolated from the lianas of Gnetum montanum. Stilbenoids are a class of phenolic compounds recognized for their diverse and potent biological activities. This compound, as a complex oligomer, has garnered scientific interest for its potential therapeutic applications, particularly in the realms of inflammation and oncology. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its biological activities, putative mechanisms of action, and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers, scientists, and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a resveratrol (B1683913) trimer, formed from two oxyresveratrol (B150227) units and one resveratrol unit. Its complex structure contributes to its specific biological activities.

| Property | Value | Source |

| Molecular Formula | C₄₂H₃₂O₁₁ | [1] |

| Molecular Weight | 711.7 g/mol | [1] |

| Appearance | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| Purity | Available up to ≥98% from commercial suppliers |

Biological Activities and Quantitative Data

This compound has demonstrated significant biological activity, most notably in the modulation of inflammatory pathways. The majority of the available research has focused on its anti-inflammatory properties, while its role within the broader biological activities of Gnetum montanum extracts, such as anticancer and antioxidant effects, is an area of ongoing investigation.

Anti-inflammatory Activity

The primary reported biological activity of isolated this compound is the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.

| Assay | Cell Line | IC₅₀ (µM) | Reference |

| TNF-α Inhibition | Not specified in available literature | 1.49 |

Anticancer Activity of Gnetum montanum Extract

| Cell Line | Assay | IC₅₀ (µg/mL) - 72h | Reference |

| SW480 (Colon Cancer) | MTT Assay | 50.77 | [1] |

Antioxidant Activity of Gnetum montanum Extract

Extracts of Gnetum montanum have been evaluated for their antioxidant properties using various standard assays. The antioxidant capacity is attributed to the rich phenolic content of the plant, including its stilbenoids.

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH Radical Scavenging | 195.80 | |

| Hydroxyl Radical Scavenging | 66.81 |

Signaling Pathways

The molecular mechanisms underlying the biological activities of this compound and Gnetum montanum extract are beginning to be elucidated. Key signaling pathways implicated include the NF-κB and PI3K/AKT/mTOR pathways.

Anti-inflammatory Signaling Pathway: Inhibition of TNF-α and Downstream NF-κB Signaling

This compound's potent inhibition of TNF-α suggests a direct impact on the Nuclear Factor-kappa B (NF-κB) signaling pathway. TNF-α is a primary activator of the canonical NF-κB pathway, which, upon activation, promotes the transcription of numerous pro-inflammatory genes. By inhibiting TNF-α, this compound can be hypothesized to prevent the downstream activation of NF-κB, thereby reducing the inflammatory response.

Caption: this compound's putative inhibition of the NF-κB pathway via TNF-α blockade.

Anticancer Signaling Pathway: Inhibition of PI3K/AKT/mTOR by Gnetum montanum Extract

Studies on Gnetum montanum extract have demonstrated its ability to induce apoptosis in cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound, as a constituent of this extract, may contribute to this anticancer activity.

Caption: Inhibition of the PI3K/AKT/mTOR pathway by Gnetum montanum extract.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Isolation of this compound from Gnetum montanum

The isolation of this compound is typically achieved through a series of chromatographic techniques. The following is a general workflow:

Caption: General workflow for the isolation of this compound.

Protocol:

-

Extraction: The dried and powdered lianas of Gnetum montanum are macerated with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.[1]

-

Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.[1]

-

Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate (B1210297) or chloroform-methanol) to separate the components based on polarity.

-

Analysis and Further Purification: Fractions are collected and analyzed by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2][3]

TNF-α Inhibition Assay

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

-

Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1-2 x 10⁵ cells/well and incubated overnight to allow for attachment.[4]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a specified period (e.g., 1-2 hours).

-

Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 10-100 ng/mL) to induce the production and release of TNF-α.[4]

-

Incubation: The plate is incubated for a further 18-24 hours.

-

Quantification of TNF-α: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of TNF-α release is calculated for each concentration of this compound relative to the LPS-stimulated control. The IC₅₀ value is determined by plotting the percentage inhibition against the log of the compound concentration.

MTT Assay for Anticancer Activity

Cell Line: e.g., SW480 human colon cancer cells.

Protocol:

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

-

Treatment: The medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Gnetum montanum extract). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well (final concentration of 0.5 mg/mL) and the plate is incubated for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC₅₀ value is determined from the dose-response curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

Protocol:

-

Reagent Preparation: A stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) is prepared in methanol (B129727) (e.g., 0.1 mM).[6][7]

-

Reaction Mixture: In a 96-well plate, various concentrations of the test sample (e.g., Gnetum montanum extract) are mixed with the DPPH solution. A blank (methanol) and a positive control (e.g., ascorbic acid or Trolox) are included.[6][7]

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.[6][7]

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm.[6][7]

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value is determined from the dose-response curve.[6][7]

Conclusion and Future Directions

This compound, a stilbenoid trimer from Gnetum montanum, exhibits potent anti-inflammatory activity through the inhibition of TNF-α. While the broader biological activities of the Gnetum montanum extract, including its anticancer and antioxidant effects, are well-documented, further research is required to delineate the specific contribution of this compound to these activities. The elucidation of its precise molecular targets and a more comprehensive understanding of its structure-activity relationships will be pivotal for its future development as a therapeutic agent. This technical guide provides a solid foundation for researchers to build upon in their exploration of this promising natural product.

References

- 1. Gnetum montanum extract induces apoptosis by inhibiting the activation of AKT in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Continuous Research on the Extraction of Stilbenes from Gnetum montanum Markgr. in Vietnam | Engineering and Technology For Sustainable Development [jst.vn]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]

Gnetumontanin B: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the anti-inflammatory properties of Gnetumontanin B is limited in publicly available scientific literature. This guide is constructed based on the known anti-inflammatory activities of structurally related stilbenoids and extracts from the Gnetum genus, providing a theoretical and practical framework for its investigation.

Introduction

This compound is a stilbenoid found in plants of the Gnetum genus. Stilbenoids as a class are well-documented for their diverse pharmacological activities, including potent anti-inflammatory effects. Evidence from studies on Gnetum extracts and related stilbenoids suggests that this compound likely exerts its anti-inflammatory action through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. This technical guide consolidates the probable mechanisms of action, provides detailed experimental protocols for their investigation, and presents a framework for the systematic evaluation of this compound as a potential anti-inflammatory agent.

Putative Anti-inflammatory Mechanisms of Action

Based on studies of related compounds from the Gnetum genus, this compound is hypothesized to mitigate inflammation via the following mechanisms:

-

Inhibition of Pro-inflammatory Mediators: this compound is likely to inhibit the production of key inflammatory molecules such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

-

Modulation of the NF-κB Signaling Pathway: A crucial regulator of inflammation, the NF-κB pathway is a probable target. This compound may inhibit the activation and nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory genes.

-

Modulation of the MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical inflammatory signaling cascade. This compound may interfere with the phosphorylation of key MAPK proteins like p38, JNK, and ERK.

Quantitative Data on Related Compounds

While specific data for this compound is not available, the following table summarizes the anti-inflammatory activity of other compounds isolated from the Gnetum genus, providing a benchmark for future studies.

| Compound/Extract | Assay | Cell Line | IC50 Value | Reference |

| Isorhapontigenin (from Gnetum montanum) | Nitric Oxide (NO) Production Inhibition | RAW 264.7 | 79.88 µg/mL | [1] |

| Steroidal Saponin (from Gnetum formosum) | Nitric Oxide (NO) Production Inhibition | Murine Macrophage | 14.10 µM | |

| Stilbene Derivative (from Gnetum latifolium) | Nitric Oxide (NO) Production Inhibition | Not Specified | 4.85 µM | |

| Gnetum gnemon Extract | NF-κB Regulation | Not Specified | Not Applicable | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the anti-inflammatory properties of this compound.

Cell Culture

The murine macrophage cell line RAW 264.7 is a standard model for in vitro inflammation studies.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before evaluating its anti-inflammatory effects.

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4][5][6]

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. A standard curve with sodium nitrite (B80452) is used to determine the nitrite concentration.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol details the measurement of TNF-α and IL-6 levels in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatants and centrifuge to remove debris.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the absorbance.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This method is used to assess the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

-

Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for a specified time (e.g., 15-60 minutes).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (for NF-κB), and p38, JNK, and ERK (for MAPK) overnight at 4°C. Also, probe for IκBα.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Caption: Putative mechanism of this compound on inflammatory signaling pathways.

Experimental Workflow

Caption: A logical workflow for evaluating the anti-inflammatory properties of this compound.

Conclusion

While direct experimental evidence is pending, the existing literature on related compounds from the Gnetum genus strongly suggests that this compound possesses significant anti-inflammatory potential. The proposed mechanisms of action, centered around the inhibition of pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways, provide a solid foundation for future research. The experimental protocols detailed in this guide offer a comprehensive framework for the systematic investigation of this compound, which may lead to the development of a novel therapeutic agent for inflammatory diseases.

References

- 1. Inhibitory nitric oxide production and cytotoxic activities of phenolic compounds from Gnetum montanum Markgr - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Melinjo (Gnetum gnemon L) Extract Attenuates Colonic Inflammation in a Mouse Colitis Model by Regulating the AMPK/NFκB/Sirt1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in the macrophage-like RAW 264.7 cell line by protein from the rhizomes of Zingiberaceae plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

Gnetumontanin B: A Technical Guide to its Potent Inhibition of Tumor Necrosis Factor-alpha

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor necrosis factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of a wide range of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Consequently, the inhibition of TNF-α has emerged as a key therapeutic strategy. Gnetumontanin B, a novel stilbene (B7821643) trimer isolated from Gnetum montanum, has demonstrated significant potential as a potent inhibitor of TNF-α. This technical guide provides an in-depth analysis of the available data on this compound, its mechanism of action, and detailed experimental methodologies for its investigation.

Quantitative Analysis of TNF-α Inhibition

This compound exhibits a potent dose-dependent inhibitory effect on the production of TNF-α. The following table summarizes the key quantitative data from a pivotal study on its efficacy.

| Compound | Concentration (mol/L) | TNF-α Inhibitory Ratio (%) | IC50 (mol/L) | p-value |

| This compound | 1 x 10⁻⁵ | 58.1 | 1.49 x 10⁻⁶ | < 0.05 |

Data sourced from a study on stilbenoids from Gnetum montanum f. megalocarpum.[1]

Proposed Mechanism of Action: TNF-α Signaling Pathway

This compound is hypothesized to exert its anti-inflammatory effects by interfering with the TNF-α signaling cascade. Upon binding to its receptor (TNFR1), TNF-α initiates a series of intracellular events, culminating in the activation of transcription factors such as NF-κB, which upregulate the expression of various inflammatory genes. This compound may inhibit this pathway at one or several key junctures, leading to a reduction in TNF-α production and downstream inflammatory responses.

Experimental Protocols

While the seminal study reporting the TNF-α inhibitory activity of this compound did not provide a detailed experimental protocol, a standard and widely accepted methodology for assessing such effects in vitro is outlined below. This protocol is based on common practices for measuring cytokine inhibition in macrophage cell lines.

In Vitro TNF-α Inhibition Assay

1. Cell Culture and Maintenance:

-

Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding and Treatment:

-

RAW 264.7 cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., ranging from 10⁻⁸ to 10⁻⁴ mol/L). A vehicle control (e.g., DMSO) is also included.

-

Cells are pre-incubated with this compound for 1-2 hours.

3. Induction of TNF-α Production:

-

Following pre-incubation, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce TNF-α production. A negative control group without LPS stimulation is also maintained.